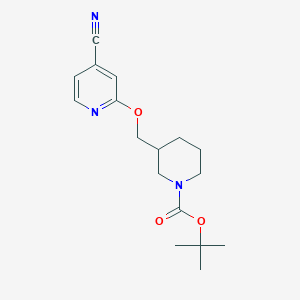

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a methyl ether linker connecting the piperidine ring to a 4-cyanopyridin-2-yl moiety. Such compounds are frequently employed as intermediates in medicinal chemistry due to their modularity and tunable physicochemical properties .

Properties

IUPAC Name |

tert-butyl 3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-4-5-14(11-20)12-22-15-9-13(10-18)6-7-19-15/h6-7,9,14H,4-5,8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWCKSITMUCWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137154 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-25-4 | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(4-cyano-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(((4-cyanopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 317.38 g/mol. Its structure includes a piperidine ring, a cyanopyridine moiety, and a tert-butyl ester group, which contribute to its chemical reactivity and biological interactions .

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. These interactions may involve enzymes, receptors, or other proteins crucial in numerous biological pathways. The compound is believed to modulate the activity of target molecules, influencing cellular processes such as signal transduction and metabolic pathways.

Target Interactions

Research indicates that this compound may interact with specific receptors or enzymes, potentially leading to therapeutic applications. For instance, studies have shown that compounds with similar structures exhibit antiviral properties, particularly against viruses like Ebola by inhibiting viral entry mechanisms .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Compound | Activity | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| 25a | Anti-Ebola | 0.64 | 20 |

| 26a | Anti-Ebola | 0.93 | 10 |

| Toremifene | Reference | 0.38 | 7 |

These results suggest that derivatives of the piperidine scaffold can possess significant antiviral activity while maintaining low cytotoxicity .

Case Studies

A notable study focused on the design and synthesis of benzimidazole-piperidine hybrids, which revealed that compounds structurally related to this compound demonstrated potent anti-Ebola activity. The mechanism involved blocking viral entry at the level of the Niemann-Pick C1 (NPC1) protein, which is essential for viral infection .

Additionally, in silico studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for these compounds, suggesting their potential as drug-like candidates for further development .

Applications

Due to its unique chemical structure and promising biological activities, this compound has potential applications in various fields:

- Pharmaceutical Development : As a lead compound for antiviral drugs targeting specific viral infections.

- Chemical Biology : As a tool for studying receptor-ligand interactions in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared with analogs differing in:

- Heterocyclic substituents (pyridine vs. pyrimidine or phenyl).

- Linker chemistry (ether vs. thioether or amino groups).

- Substituent position (e.g., cyano at 3- vs. 4-position).

- Functional group modifications (cyano vs. methyl or halogen).

Detailed Analysis

Table 1: Structural and Functional Comparisons

Critical Observations

Linker Atom Effects: Ether (O) vs. Thioether (S): Thioether-containing analogs (e.g., from ) exhibit higher lipophilicity (logP) compared to ether-linked compounds, which may improve membrane permeability but increase susceptibility to oxidative metabolism .

Substituent Position and Electronic Effects: 4-CN vs. 3-CN on Pyridine: The 4-cyano group (target compound) creates a stronger electron-deficient pyridine ring compared to 3-cyano analogs, influencing π-π stacking and dipole-dipole interactions in protein binding . Methyl vs. Cyano: Methyl substituents () donate electron density, increasing pyridine ring basicity, whereas cyano groups reduce basicity, altering protonation states under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.